Javanicin C Javanicin C Javanicin C is a quassinoid.
Brand Name: Vulcanchem
CAS No.: 126149-71-1
VCID: VC0531152
InChI: InChI=1S/C22H34O7/c1-20-11(7-8-12(26-4)18(20)24)9-14-21(2)13(10-15(27-5)29-14)22(3,25)19(28-6)16(23)17(20)21/h8,11,13-17,19,23,25H,7,9-10H2,1-6H3/t11-,13-,14-,15+,16+,17-,19-,20+,21-,22+/m1/s1
SMILES: CC12C(CC=C(C1=O)OC)CC3C4(C2C(C(C(C4CC(O3)OC)(C)O)OC)O)C
Molecular Formula: C22H34O7
Molecular Weight: 410.5 g/mol

Javanicin C

CAS No.: 126149-71-1

Cat. No.: VC0531152

Molecular Formula: C22H34O7

Molecular Weight: 410.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Javanicin C - 126149-71-1

Specification

CAS No. 126149-71-1
Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
IUPAC Name (1S,2S,7R,9R,11S,13R,14S,15R,16S,17R)-14,16-dihydroxy-4,11,15-trimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one
Standard InChI InChI=1S/C22H34O7/c1-20-11(7-8-12(26-4)18(20)24)9-14-21(2)13(10-15(27-5)29-14)22(3,25)19(28-6)16(23)17(20)21/h8,11,13-17,19,23,25H,7,9-10H2,1-6H3/t11-,13-,14-,15+,16+,17-,19-,20+,21-,22+/m1/s1
Standard InChI Key CMAMLOVJSUVTPI-FGDGJSBZSA-N
Isomeric SMILES C[C@@]12[C@H](CC=C(C1=O)OC)C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4C[C@H](O3)OC)(C)O)OC)O)C
SMILES CC12C(CC=C(C1=O)OC)CC3C4(C2C(C(C(C4CC(O3)OC)(C)O)OC)O)C
Canonical SMILES CC12C(CC=C(C1=O)OC)CC3C4(C2C(C(C(C4CC(O3)OC)(C)O)OC)O)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Architecture

Javanicin C’s structure (IUPAC name: (1S,2S,7R,9R,11S,13R,14S,15R,16S,17R)(1S,2S,7R,9R,11S,13R,14S,15R,16S,17R)-14,16-dihydroxy-4,11,15-trimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-3-one) features a highly oxygenated tetracyclic core with multiple stereocenters . The compound’s complexity is evident in its 10 defined stereocenters and a fused oxatetracycloheptadecene ring system, which contributes to its rigid three-dimensional conformation . Key functional groups include hydroxyl (-OH), methoxy (-OCH₃), and ketone (C=O) moieties, which are critical for intermolecular interactions (Figure 1).

Table 1: Key Physicochemical Properties of Javanicin C

PropertyValue
Molecular FormulaC22H34O7C_{22}H_{34}O_7
Molecular Weight410.5 g/mol
XLogP31.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area94.5 Ų
Rotatable Bonds3

Stereochemical Considerations

The compound’s stereochemistry is defined by absolute configurations at positions 1S, 2S, 7R, 9R, 11S, 13R, 14S, 15R, 16S, and 17R, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallographic studies of related quassinoids . These configurations influence its biological activity by dictating binding affinities to cellular targets.

Natural Occurrence and Isolation

Javanicin C is exclusively reported in Picrasma javanica, a plant species native to Southeast Asia traditionally used in herbal medicine for its antipyretic and anti-inflammatory properties . The compound is isolated via chromatographic techniques from the plant’s bark and leaves, often alongside structurally similar quassinoids such as javanicins B, G, and K . Extraction typically involves methanol or ethanol solvents, followed by silica gel column chromatography and high-performance liquid chromatography (HPLC) for purification .

Comparative Analysis with Related Javanicins

Structural Divergence and Functional Implications

Javanicin C differs from its analogs primarily in substituent patterns. For example, javanicin B lacks the 15-methoxy group present in javanicin C, while javanicin G features an additional hydroxylation at position 12 . These modifications alter electronic distributions and steric bulk, potentially influencing target selectivity. Notably, javanicin G’s superior binding affinity to SARS-CoV-2 protease correlates with its extended hydrogen-bonding capacity, a feature less pronounced in javanicin C .

Table 2: Binding Affinities of Select Javanicins to SARS-CoV-2 3CL Protease

CompoundBinding Energy (ΔGΔG, kcal/mol)
Javanicin G-8.2
Javanicin K-7.8
Javanicin N-7.9
Javanicin CNot tested

Future Research Directions

Priority Areas for Investigation

  • Targeted Antiviral Assays: Screening javanicin C against SARS-CoV-2 3CL protease and other viral targets (e.g., HIV-1 integrase) could clarify its therapeutic potential.

  • Synthetic Modification: Functionalization of the C-14 and C-16 hydroxyl groups may enhance solubility or binding kinetics.

  • In Vivo Toxicity Profiling: Establishing safety thresholds in animal models is critical given quassinoids’ historical association with cytotoxicity at high doses.

Technological Advancements

Advances in cryo-electron microscopy and machine learning-driven docking simulations offer opportunities to map javanicin C’s interactions with precision, reducing reliance on costly trial-and-error methodologies .

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